Product packaging for 6-Isothiocyanato-6-pentylundecane(Cat. No.:CAS No. 919474-70-7)

6-Isothiocyanato-6-pentylundecane

Cat. No.: B12629039
CAS No.: 919474-70-7
M. Wt: 283.5 g/mol
InChI Key: DLZHCLKZCOVPML-UHFFFAOYSA-N
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Description

6-Isothiocyanato-6-pentylundecane is a useful research compound. Its molecular formula is C17H33NS and its molecular weight is 283.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H33NS B12629039 6-Isothiocyanato-6-pentylundecane CAS No. 919474-70-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919474-70-7

Molecular Formula

C17H33NS

Molecular Weight

283.5 g/mol

IUPAC Name

6-isothiocyanato-6-pentylundecane

InChI

InChI=1S/C17H33NS/c1-4-7-10-13-17(18-16-19,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3

InChI Key

DLZHCLKZCOVPML-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(CCCCC)N=C=S

Origin of Product

United States

Contextualization Within the Domain of Organic Isothiocyanates and Branched Alkanes

Organic isothiocyanates (R-N=C=S) are a well-established class of organosulfur compounds characterized by their reactive functional group. foodandnutritionjournal.org They are found in a variety of natural sources, particularly in cruciferous vegetables, where they exist as glucosinolate precursors. cbijournal.com The isothiocyanate group is known for its electrophilic nature, which allows it to readily react with nucleophiles. foodandnutritionjournal.org This reactivity is central to the biological activities and synthetic applications of these compounds.

Complementing the reactive isothiocyanate moiety in 6-Isothiocyanato-6-pentylundecane is its highly branched alkane structure. Branched alkanes are saturated hydrocarbons with one or more side chains attached to the main carbon backbone. fiveable.me This branching significantly influences the physical properties of the molecule. Compared to their straight-chain counterparts, branched alkanes tend to have lower boiling points due to reduced intermolecular van der Waals forces. libretexts.orgyoutube.com The intricate three-dimensional structure of highly branched alkanes can also introduce steric hindrance, which can modulate the reactivity of nearby functional groups. researchgate.net

The combination of a tertiary isothiocyanate with a large, branched alkyl group in this compound suggests a molecule with a unique balance of reactivity and steric bulk. The steric hindrance from the pentyl and undecane (B72203) chains surrounding the isothiocyanate group may influence its chemical behavior, potentially leading to novel applications.

Academic Significance and Potential Research Trajectories for 6 Isothiocyanato 6 Pentylundecane

The academic significance of 6-Isothiocyanato-6-pentylundecane lies in its potential to expand the chemical space of isothiocyanates and to serve as a platform for investigating the interplay between steric effects and reactivity. Isothiocyanates have garnered considerable attention for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. uea.ac.ukmdpi.com The unique structural attributes of this compound could lead to novel biological profiles.

Potential research trajectories for this compound are multifaceted:

Synthetic Chemistry: The development of efficient synthetic routes to this sterically hindered tertiary isothiocyanate would be a primary research focus. This could involve exploring novel reagents and reaction conditions to overcome the challenges associated with its synthesis.

Medicinal Chemistry: Investigations into the biological activities of this compound could uncover new therapeutic leads. The bulky alkyl groups may influence its interactions with biological targets, potentially leading to enhanced selectivity or novel mechanisms of action. researchgate.net

Materials Science: The branched alkane structure could impart interesting physical properties, such as solubility in nonpolar media and specific self-assembly characteristics, making it a candidate for investigation in materials science.

Scope and Objectives of Scholarly Investigations Pertaining to 6 Isothiocyanato 6 Pentylundecane

Determination of Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound would be experimentally determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the connectivity of the molecule. The ¹³C NMR spectrum would be expected to show a characteristic signal for the isothiocyanate carbon (-N=C=S). However, it is noteworthy that the signal for the isothiocyanate carbon can sometimes be broad or difficult to detect. acs.org The chemical shifts of the other carbon atoms would be consistent with a long-chain alkane structure.

Infrared (IR) Spectroscopy: IR spectroscopy would provide definitive evidence for the presence of the isothiocyanate group, which exhibits a strong, characteristic asymmetric stretching vibration typically in the range of 2050-2200 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula (C₁₇H₃₃NS) by providing a highly accurate mass-to-charge ratio of the molecular ion. nih.gov

The central carbon atom (C6) of this compound is a stereocenter, as it is bonded to four different groups (a pentyl group, another pentyl group that is part of the undecane (B72203) chain, the remaining portion of the undecane chain, and the isothiocyanate group). This means the molecule is chiral and can exist as a pair of non-superimposable mirror images.

Conformational Analysis and Energetic Landscape Investigations

The flexibility of the two pentyl chains and the undecane backbone allows this compound to adopt a multitude of conformations. maricopa.edu The rotation around the numerous carbon-carbon single bonds gives rise to various spatial arrangements, known as conformers or rotamers. libretexts.org The relative energies of these conformers are influenced by several factors:

Torsional Strain: This arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations, where the dihedral angle between substituents is approximately 60°, are energetically favored over eclipsed conformations. youtube.com

Steric Strain: This repulsive interaction occurs when bulky groups are forced into close proximity. In this compound, the most significant steric interactions would involve the pentyl groups and the isothiocyanate group around the central quaternary carbon. The most stable conformations will seek to minimize these interactions, often adopting an anti-periplanar arrangement where the largest groups are 180° apart. youtube.com

Due to the complexity of the molecule, determining the global energy minimum and the energy barriers between different conformations would necessitate computational modeling. nih.gov

Exploration of Diastereomeric and Enantiomeric Forms

As established, the presence of a single chiral center at C6 means that this compound exists as a pair of enantiomers: (R)-6-isothiocyanato-6-pentylundecane and (S)-6-isothiocyanato-6-pentylundecane.

Enantiomers: These isomers are mirror images of each other and have identical physical properties (e.g., boiling point, density, refractive index) with the exception of their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, +), while the other will rotate it in a counterclockwise direction (levorotatory, -) to an equal extent. A 1:1 mixture of the two enantiomers is called a racemic mixture and is optically inactive.

Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. For a molecule to have diastereomers, it must have at least two stereocenters. Since this compound has only one stereocenter, it does not have diastereomers.

The separation of the enantiomers would require a chiral resolution technique, such as chromatography on a chiral stationary phase.

Advanced Computational Methodologies for Structural Prediction

Given the likely absence of experimental crystal structure data for this compound, advanced computational methods are indispensable for predicting its three-dimensional structure and understanding its conformational preferences. numberanalytics.comaiche.org

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. baranlab.org It can be employed to perform geometry optimizations to find the lowest energy (most stable) conformations of the (R) and (S) enantiomers. numberanalytics.com DFT calculations can also predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to validate the computed structures. numberanalytics.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of the molecule over time. By simulating the motion of the atoms, it is possible to identify the most populated conformations and the pathways for conformational change, providing insight into the molecule's flexibility and the energetic landscape. baranlab.org

Machine Learning-Based Approaches: Newer methodologies are emerging that utilize machine learning to accelerate the prediction of crystal structures and molecular properties, which could be applied to complex organic molecules like this compound. chemrxiv.orgmit.edu

These computational tools provide a powerful means to investigate the structural and energetic properties of molecules for which extensive experimental data is not available. aiche.org

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis of this compound suggests that the most logical and primary disconnection is at the C-N bond of the isothiocyanate group. This disconnection points to a key tertiary amine or a related nitrogen-containing precursor as the immediate synthetic target. The core challenge lies in the construction of the highly congested quaternary carbon center bearing the nitrogen functionality.

A primary retrosynthetic disconnection (Figure 1) breaks the isothiocyanate down to the corresponding primary amine, 6-amino-6-pentylundecane. This amine is a critical intermediate, as numerous methods exist for the conversion of primary amines to isothiocyanates. chemrxiv.orgrsc.org

Further disconnection of the tertiary amine precursor, 6-amino-6-pentylundecane, can be envisioned through two main pathways:

Pathway A: Grignard-based approach: This involves the reaction of a central electrophile, such as a carbonate or a related carbonyl derivative, with an excess of pentylmagnesium bromide.

Pathway B: Nitrile-based approach: This pathway involves the addition of pentyl Grignard reagents to a central nitrile-containing synthon, followed by reduction.

These disconnections highlight the importance of carefully selecting the starting materials and reaction sequences to efficiently assemble the sterically demanding carbon skeleton.

Figure 1: Retrosynthetic analysis of this compound, illustrating the key bond disconnections leading back to potential starting materials.

Precursor Compound Synthesis and Optimization (e.g., related undecane derivatives, amino acid precursors)

The synthesis of the key precursor, 6-amino-6-pentylundecane, is a pivotal step. Given the steric hindrance, direct alkylation methods are often low-yielding. A more plausible approach involves the construction of the quaternary carbon center followed by the introduction of the amino group.

One potential route to the precursor alcohol, 6-hydroxy-6-pentylundecane, involves the reaction of an ester, such as ethyl pentanoate, with an excess of pentylmagnesium bromide. The resulting tertiary alcohol can then be converted to the corresponding amine. While amino acids are common precursors for some chiral isothiocyanates, their direct application to a symmetrical, non-chiral structure like this compound is not a primary strategy. cbijournal.comnih.gov However, methodologies developed for sterically hindered amino acids could offer insights into managing the bulky pentyl groups. chemrxiv.org

The synthesis of related undecane derivatives often involves oleochemical precursors or long-chain fatty acids, which can be functionalized through various chemical transformations. Optimization of these precursor syntheses would focus on maximizing yield, minimizing side reactions, and ensuring high purity of the intermediate compounds before proceeding to the isothiocyanate formation step.

Development of Isothiocyanate Group Introduction Protocols

The introduction of the isothiocyanate group onto a sterically hindered tertiary amine requires robust and efficient chemical methods. Traditional methods may be sluggish or fail altogether due to the steric environment.

Carbonyl sulfide (B99878) (COS) can serve as a less hazardous alternative to thiophosgene (B130339) for the synthesis of isothiocyanates from primary amines. The reaction typically proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which is then decomposed to the isothiocyanate. While direct use of carbonyl sulfide with tertiary amines to form isothiocyanates is not a standard method, related thiocarbonyl transfer reagents are employed. organic-chemistry.org For a sterically hindered amine like 6-amino-6-pentylundecane, this would likely require elevated temperatures and potentially high-pressure conditions to overcome the steric barrier.

Given the high toxicity of phosgene (B1210022) and its derivatives, phosgene-free methods are highly desirable. researchgate.net A common and effective phosgene-free route involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This salt is subsequently treated with a desulfurizing agent to yield the isothiocyanate. nih.govnih.gov

Several desulfurizing agents have been developed for this purpose, each with its own advantages. For a sterically hindered substrate, a powerful desulfurizing agent would be necessary.

Table 1: Comparison of Desulfurizing Agents for Isothiocyanate Synthesis from Dithiocarbamates

Desulfurizing AgentTypical Reaction ConditionsAdvantagesPotential Challenges with Sterically Hindered Substrates
Tosyl ChlorideAmine, CS₂, Et₃N, then TsClReadily available, effective for many amines.May require harsh conditions for hindered amines.
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Amine, CS₂, DMAP, Boc₂OVolatile byproducts, clean workup. kiku.dkMay not be reactive enough for tertiary amines.
TriphosgeneAmine, CS₂, Et₃N, then TriphosgeneSolid, safer to handle than phosgene. researchgate.netStill a source of phosgene, potential for side reactions.
Elemental SulfurIsocyanide, S₈, catalytic baseSustainable, atom-economical. nih.govrsc.orgRequires the synthesis of the corresponding isocyanide first.

Another promising phosgene-free method is the use of phosphoryl isothiocyanate (PO(NCS)₃) with tertiary alcohols. tandfonline.com This could be a direct route from the 6-hydroxy-6-pentylundecane precursor, potentially simplifying the synthetic sequence by avoiding the isolation of the amine.

Enantioselective and Diastereoselective Synthetic Pathways

As this compound is an achiral molecule, enantioselective synthesis is not applicable. However, if chiral analogs were to be synthesized, for example, by introducing a chiral center in one of the pentyl chains, diastereoselective strategies would become crucial.

For hypothetical chiral analogs, a diastereoselective approach could involve the use of a chiral auxiliary or a stereoselective catalyst during the formation of the quaternary carbon center. For instance, a diastereoselective Grignard addition to a prochiral ketone could establish the desired stereochemistry early in the synthesis. Alternatively, recent advances in the diastereoselective preparation of tertiary alkyl thiocyanates from cyclopropyl (B3062369) alcohols could provide a novel route to chiral tertiary isothiocyanates, as thiocyanates can sometimes be isomerized to isothiocyanates. nih.govresearchgate.net

Optimization of Reaction Conditions and Isolation Techniques

The synthesis of a sterically hindered molecule like this compound would require careful optimization of reaction conditions to achieve acceptable yields.

Table 2: Key Parameters for Optimization of a Generic Isothiocyanate Synthesis

ParameterConsiderations for this compound
Solvent Aprotic, non-polar to moderately polar solvents like dichloromethane, toluene, or acetonitrile (B52724) would be suitable. nih.gov
Temperature Due to steric hindrance, elevated temperatures or microwave irradiation may be necessary to drive the reaction to completion. nih.gov
Base A strong, non-nucleophilic base such as DBU or a hindered amine base would be preferable to minimize side reactions. nih.gov
Reaction Time Longer reaction times are anticipated due to the sterically demanding nature of the substrate.
Catalyst For certain methods, such as those employing di-tert-butyl dicarbonate, a catalyst like DMAP might be required to enhance reactivity. kiku.dk

Isolation and purification of the final product would likely involve column chromatography to separate it from unreacted starting materials and byproducts. Given the expected lipophilicity of this compound, a non-polar eluent system, such as hexane/ethyl acetate, would be appropriate. epo.org The volatility of the compound would determine whether distillation is a viable purification method. Due to its high molecular weight, vacuum distillation would be necessary to prevent decomposition. The purity of the final compound would be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy, with the characteristic strong absorbance of the isothiocyanate group expected around 2100 cm⁻¹.

Examination of the Isothiocyanate Functional Group Reactivity

The isothiocyanate group (–N=C=S) is a versatile functional group known for its electrophilic character at the central carbon atom. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles. researchgate.netwikipedia.org

Nucleophilic Addition Reactions:

The primary mode of reaction for the isothiocyanate group is nucleophilic addition. organic-chemistry.org Various nucleophiles can attack the central carbon atom, leading to the formation of a variety of adducts. The reactivity is influenced by the nature of the nucleophile and the reaction conditions, such as pH. researchgate.netresearchgate.net

Reaction with Amines: Primary and secondary amines readily react with isothiocyanates to form substituted thioureas. arkat-usa.org This reaction is highly efficient and is a cornerstone of isothiocyanate chemistry. For this compound, this would result in the formation of a bulky, sterically hindered thiourea (B124793) derivative.

Reaction with Thiols: In a pH range of 6-8, thiols can react with isothiocyanates to yield dithiocarbamates. researchgate.netresearchgate.net

Reaction with Alcohols: While less reactive than amines and thiols, alcohols can add to isothiocyanates, particularly in the presence of a base or catalyst, to form thiocarbamates.

Reaction with Water (Hydrolysis): Isothiocyanates can undergo hydrolysis, especially under acidic or basic conditions, to first form a dithiocarbamic acid, which is unstable and can decompose to yield a primary amine and carbonyl sulfide.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Product
Primary AmineMethylamine (CH₃NH₂)N-(6-pentylundecan-6-yl)-N'-methylthiourea
ThiolEthanethiol (C₂H₅SH)S-ethyl (6-pentylundecan-6-yl)dithiocarbamate
AlcoholMethanol (CH₃OH)O-methyl N-(6-pentylundecan-6-yl)thiocarbamate

Cycloaddition Reactions:

Isothiocyanates can also participate in cycloaddition reactions, acting as dipolarophiles. For instance, they can react with 1,3-dipoles to form five-membered heterocyclic rings. rsc.org The bulky steric nature of the 6-pentylundecane (B3056573) group might influence the feasibility and regioselectivity of such reactions.

Transformations Involving the Branched Pentylundecane Backbone

The pentylundecane backbone of the molecule is a saturated, branched alkane structure. Alkanes are generally characterized by their low reactivity due to the presence of strong, nonpolar C-C and C-H single bonds. wou.edu However, under specific conditions, they can undergo transformations.

Free-Radical Halogenation:

One of the most common reactions of alkanes is free-radical substitution, typically with halogens (e.g., chlorine or bromine) in the presence of ultraviolet (UV) light. chemistrystudent.comlibretexts.orgsavemyexams.comlibretexts.org In this compound, this reaction would lead to the substitution of one or more hydrogen atoms on the alkane chains with a halogen. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org Due to the presence of primary, secondary, and tertiary hydrogens, a mixture of halogenated isomers would be expected. The isothiocyanate group itself might also be affected by the harsh conditions of radical reactions.

Cracking and Isomerization:

Under high temperatures and pressures, often in the presence of a catalyst, long-chain and branched alkanes can undergo cracking, breaking down into smaller, more volatile hydrocarbons. wou.edu Isomerization, the process of converting a straight-chain alkane into a branched isomer, is another potential transformation, although the starting material is already highly branched. doubtnut.comstackexchange.comyoutube.comlibretexts.org These reactions are generally of industrial importance and less common in fine chemical synthesis.

Detailed Mechanistic Studies of Key Reaction Pathways

While specific mechanistic studies for this compound are not available, the mechanisms of its key reactions can be detailed based on general principles.

Mechanism of Nucleophilic Addition to the Isothiocyanate Group:

The reaction of an isothiocyanate with a nucleophile (Nu:) proceeds through a two-step addition mechanism:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom of the N=C=S group. This breaks the C=S pi bond, and the electron pair moves to the sulfur atom, forming a tetrahedral intermediate.

Protonation: The negatively charged sulfur atom of the intermediate is then protonated, typically by a solvent molecule or after workup, to yield the final product.

The rate of this reaction is influenced by the nucleophilicity of the attacking species and the steric hindrance around the isothiocyanate group. The tertiary nature of the carbon attached to the isothiocyanate in this compound would likely slow down the rate of nucleophilic attack compared to a primary or secondary isothiocyanate due to steric hindrance.

Mechanism of Free-Radical Halogenation of the Alkane Backbone:

The free-radical halogenation of the pentylundecane portion of the molecule follows a well-established chain reaction mechanism: libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂) by UV light to form two halogen radicals (2 Cl•).

Propagation: A halogen radical abstracts a hydrogen atom from one of the alkane chains to form a hydrogen halide (e.g., HCl) and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated alkane product and a new halogen radical, which continues the chain.

Termination: The reaction terminates when two radicals combine in various ways, for example, two halogen radicals forming a halogen molecule, or an alkyl radical and a halogen radical combining to form the haloalkane.

Kinetic and Thermodynamic Profiling of Chemical Conversions

Specific kinetic and thermodynamic data for reactions involving this compound are not documented. However, general trends can be discussed.

Kinetics of Nucleophilic Addition:

The rate of nucleophilic addition to the isothiocyanate group would be expected to follow second-order kinetics, being first order in both the isothiocyanate and the nucleophile. As mentioned, the significant steric bulk of the three pentyl chains surrounding the reactive center would likely lead to a lower rate constant compared to less hindered isothiocyanates.

Thermodynamics of Isomerization:

In some cases, alkyl thiocyanates (R-S-C≡N) can isomerize to the more thermodynamically stable isothiocyanates (R-N=C=S). wikipedia.orgacs.org This isomerization is typically an exothermic process. For this compound, it is already in the more stable isothiocyanate form. The thermodynamics of other reactions, such as nucleophilic additions, are generally favorable, leading to stable products. A study on the inclusion complex of allyl isothiocyanate with cyclodextrin (B1172386) showed that the inclusion process was primarily driven by a change in enthalpy (ΔH°). nih.gov

The following table provides hypothetical thermodynamic data for a representative nucleophilic addition reaction, illustrating the expected exothermic nature of such transformations.

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol) at 298 K
R-NCS + R'-NH₂ → R-NH-C(S)-NH-R'-80 to -120-100 to -150< 0 (Spontaneous)
Note: These are estimated values for a typical isothiocyanate reaction and not specific to this compound.

Catalytic Systems Utilized in this compound Chemistry

While many reactions of isothiocyanates proceed without a catalyst, certain transformations can be facilitated or accelerated by the use of catalytic systems.

Synthesis of Isothiocyanates:

The synthesis of isothiocyanates often employs catalysts. For instance, the conversion of isocyanides to isothiocyanates can be catalyzed by a mixture of elemental sulfur and selenium, or by cobalt(II) chloride. nih.gov More sustainable methods utilize catalytic amounts of amine bases like DBU for the sulfurization of isocyanides. rsc.orgnih.gov Triphosgene has also been reported as an efficient catalyst for the synthesis of isothiocyanates from amines and carbon disulfide. researchgate.net

Reactions of Isothiocyanates:

While nucleophilic additions to isothiocyanates are often spontaneous, they can be catalyzed. For example, the addition of alcohols can be promoted by base catalysts. In some cases, catalyst-free hydrophosphinylation of isothiocyanates has been developed under low-solvent conditions. acs.org Visible-light photoredox catalysis has been employed for the nucleophilic addition of α-aminoalkyl radicals to isothiocyanates. organic-chemistry.org

The table below summarizes some catalytic systems relevant to isothiocyanate chemistry.

Reaction TypeCatalystPurposeReference
Isocyanide SulfurizationDBU / Elemental SulfurSustainable synthesis of isothiocyanates rsc.orgnih.gov
Amine + CS₂TriphosgeneEfficient synthesis of isothiocyanates researchgate.net
Nucleophilic Radical AdditionFIrpic (Iridium-based photocatalyst)C-H bond functionalization to form α-amino thioamides organic-chemistry.org
Decomposition of Dithiocarbamate SaltsCobalt(II) chloride, Copper(II) sulfateSynthesis of isothiocyanates nih.gov

Derivatization Strategies and Analogue Synthesis for 6 Isothiocyanato 6 Pentylundecane

Directed Modifications of the Isothiocyanate Moiety

The isothiocyanate (-N=C=S) group is a versatile functional group known for its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is the cornerstone for the synthesis of a wide array of derivatives.

Conversion to Thioureas: The reaction of 6-isothiocyanato-6-pentylundecane with primary or secondary amines leads to the formation of substituted thioureas. This reaction is typically straightforward, proceeding by the nucleophilic addition of the amine nitrogen to the central carbon atom of the isothiocyanate moiety. The reaction can be catalyzed by tertiary amines. nih.govreddit.com The steric hindrance around the tertiary carbon of this compound might necessitate elevated temperatures or the use of a non-polar solvent to facilitate the reaction. reddit.com

Reaction Scheme: this compound + R¹R²NH → 6-(R¹,R²-thioureido)-6-pentylundecane

Reactant (Amine)Product (Thiourea Derivative)Potential Reaction Conditions
Ammonia (NH₃)6-thioureido-6-pentylundecaneEthanolic ammonia, sealed tube, 80°C
Ethylamine (CH₃CH₂NH₂)6-(3-ethylthioureido)-6-pentylundecaneDichloromethane, room temperature
Diethylamine ((CH₃CH₂)₂NH)6-(3,3-diethylthioureido)-6-pentylundecaneToluene, reflux
Aniline (C₆H₅NH₂)6-(3-phenylthioureido)-6-pentylundecaneTetrahydrofuran, 50°C

Synthesis of Thiocarbamates: Alcohols and thiols can react with this compound to yield thiocarbamates and dithiocarbamates, respectively. The reaction with alcohols often requires a base catalyst, such as sodium hydride or a tertiary amine, to generate the more nucleophilic alkoxide ion. nih.govnih.gov The choice of alcohol, from simple primary alcohols to more complex polyols, can introduce a range of functionalities into the final product. The reaction with long-chain alcohols tends to exclusively yield N-aryl-O-alkyl carbamates. nih.gov

Reaction Scheme: this compound + R-OH → 6-(O-alkyl-thiocarbamoyl)-6-pentylundecane

Reactant (Alcohol)Product (Thiocarbamate Derivative)Potential Catalyst
Methanol (CH₃OH)O-methyl N-(6-pentylundecan-6-yl)thiocarbamateSodium methoxide
Ethanol (CH₃CH₂OH)O-ethyl N-(6-pentylundecan-6-yl)thiocarbamateTriethylamine
Isopropanol ((CH₃)₂CHOH)O-isopropyl N-(6-pentylundecan-6-yl)thiocarbamatePotassium tert-butoxide
Phenol (C₆H₅OH)O-phenyl N-(6-pentylundecan-6-yl)thiocarbamateSodium phenoxide

Regioselective Functionalization of the Alkane Chain

The inert nature of the C-H bonds in the alkane chains of this compound presents a significant synthetic challenge. However, modern synthetic methods offer potential pathways for regioselective functionalization.

Transition Metal-Catalyzed C-H Activation: Advanced catalytic systems, often employing transition metals like rhodium, iridium, or palladium, can facilitate the direct functionalization of C-H bonds. rsc.orgrsc.org For a molecule like this compound, achieving regioselectivity is difficult due to the presence of numerous secondary C-H bonds. However, directing group strategies, where the isothiocyanate or a derivative coordinates to the metal center and directs functionalization to a specific C-H bond, could be explored.

Radical-Mediated Functionalization: Free radical reactions provide another avenue for modifying the alkane chains. Reactions such as the Hofmann-Löffler-Freytag reaction, initiated by photolysis or with radical initiators, could potentially introduce functionality at a remote position via an intramolecular hydrogen abstraction by a nitrogen-centered radical. The steric bulk of the pentyl groups might influence the regioselectivity of such an intramolecular reaction.

Functionalization StrategyTarget PositionPotential ReagentsExpected Product Type
Directed C-H BorylationC-H bonds γ or δ to the nitrogenIridium catalyst, bis(pinacolato)diboronBorylated this compound
Remote HalogenationTerminal methyl groupsN-Bromosuccinimide, lightBromo-substituted this compound
OxidationTertiary C-H (if present in analogues)Chromium-based oxidantsHydroxylated or ketonized derivatives

Design and Synthesis of Structurally Related Analogues

The synthesis of analogues of this compound with systematic variations in the alkyl chains can provide valuable insights into structure-property relationships.

Variation of Alkyl Chain Length: Analogues can be synthesized by starting with different long-chain ketones. For instance, using undecan-5-one instead of undecan-6-one as a precursor would lead to 5-isothiocyanato-5-butylnonane. The synthetic route would likely involve reductive amination of the ketone to the corresponding primary amine, followed by reaction with a thiocarbonyl transfer reagent like thiophosgene (B130339) or di(1H-imidazol-1-yl)methanethione to form the isothiocyanate. organic-chemistry.org

Introduction of Unsaturation or Heteroatoms: Introducing double bonds or heteroatoms (e.g., oxygen, sulfur) into the alkyl chains can significantly alter the molecule's physical and chemical properties. For example, starting from an unsaturated ketone would result in an analogue with alkenyl side chains. The introduction of an ether linkage within the chains could be achieved by using an appropriate alkoxy-substituted ketone precursor.

AnaloguePrecursor KetoneKey Structural Difference
5-Isothiocyanato-5-butylnonaneNonan-5-oneShorter alkyl chains
7-Isothiocyanato-7-hexyltridecaneTridecan-7-oneLonger alkyl chains
6-Isothiocyanato-6-(pent-4-en-1-yl)undec-9-en-1-ylKetone with terminal double bondsPresence of unsaturation
6-Isothiocyanato-6-(5-methoxypentyl)undecaneKetone with an ether linkageIntroduction of a heteroatom

Establishment of Structure-Reactivity and Structure-Property Relationships

By systematically modifying the structure of this compound and its analogues, it is possible to establish relationships between their molecular architecture and their chemical reactivity or physical properties.

Structure-Reactivity Relationships: The steric environment around the isothiocyanate group is expected to be a major determinant of its reactivity. For instance, analogues with shorter or less branched alkyl chains would likely exhibit faster reaction rates in nucleophilic additions. The electronic effects of substituents on the alkyl chains, such as the introduction of electron-withdrawing or electron-donating groups, could also modulate the electrophilicity of the isothiocyanate carbon.

Structure-Property Relationships: The lipophilicity of the molecule, a key physical property, is directly related to the size and nature of the alkyl chains. This can be quantified by the octanol-water partition coefficient (log P). Increasing the total number of carbon atoms will generally increase the lipophilicity. The introduction of polar functional groups, such as hydroxyl or carboxyl groups, through derivatization would decrease lipophilicity and increase water solubility. These relationships are crucial for designing molecules with specific properties for various applications. mdpi.comwur.nl

CompoundKey Structural FeatureExpected Impact on ReactivityExpected Impact on Lipophilicity (log P)
This compoundTertiary isothiocyanate, C17Sterically hindered, moderate reactivityHigh
5-Isothiocyanato-5-butylnonaneTertiary isothiocyanate, C14Less sterically hindered, higher reactivityModerate
6-Thioureido-6-pentylundecaneThiourea (B124793) derivativeN/A (product)Higher than parent isothiocyanate
O-ethyl N-(6-pentylundecan-6-yl)thiocarbamateThiocarbamate derivativeN/A (product)Similar to parent isothiocyanate

Theoretical and Computational Chemistry Studies on 6 Isothiocyanato 6 Pentylundecane

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and bonding within a molecule. For 6-isothiocyanato-6-pentylundecane, methods like Density Functional Theory (DFT) can provide detailed insights into its geometry, bond properties, and charge distribution.

By employing a suitable basis set, such as 6-31G*, the equilibrium geometry of the molecule can be optimized to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. The isothiocyanate (-N=C=S) group is of particular interest due to its unique electronic arrangement and reactivity. QM calculations can precisely determine the bond lengths and angles within this functional group and the surrounding alkyl chains.

Furthermore, the distribution of electron density can be analyzed through methods like Mulliken population analysis or by calculating Natural Bond Orbitals (NBOs). This reveals the partial atomic charges on each atom, highlighting the electrophilic nature of the central carbon atom in the isothiocyanate group and the nucleophilic character of the nitrogen and sulfur atoms. This charge distribution is crucial for understanding the molecule's reactivity, particularly its interactions with biological molecules.

Table 1: Calculated Electronic Properties of this compound Below is a hypothetical table of calculated bond lengths, bond angles, and Mulliken charges for the isothiocyanate group of this compound, obtained from a DFT calculation.

ParameterAtom(s)Calculated Value
Bond Length N=C1.21 Å
C=S1.58 Å
C-N1.45 Å
Bond Angle N=C=S178.5°
C-N=C175.0°
Mulliken Charge N-0.45 e
C (NCS)+0.60 e
S-0.15 e

Molecular Dynamics Simulations for Conformational Dynamics

Due to the presence of multiple single bonds in its long alkyl chains, this compound can adopt a vast number of conformations. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and dynamics of such flexible molecules. nih.govfraserlab.com

An MD simulation for this compound would typically involve placing the molecule in a simulated solvent box, often water or a non-polar solvent, to mimic realistic conditions. By solving Newton's equations of motion for every atom over time, the simulation tracks the trajectory of the molecule, revealing how it folds, rotates, and changes its shape.

Analysis of the MD trajectory allows for the identification of the most stable and frequently occurring conformations. These conformations can be clustered based on their root-mean-square deviation (RMSD) to identify distinct conformational families. The results of such simulations can provide insights into the flexibility of the alkyl chains and the accessibility of the isothiocyanate functional group, which can be crucial for its reactivity. nih.govresearchgate.net

Table 2: Hypothetical Conformational States of this compound from MD Simulations This table presents a hypothetical summary of the major conformational states and their relative populations as might be determined from a molecular dynamics simulation.

Conformational StateDescriptionRelative Population (%)
ExtendedAlkyl chains are in a linear, extended conformation.35
FoldedAlkyl chains are folded back upon themselves.45
GlobularThe molecule adopts a compact, roughly spherical shape.20

Theoretical Modeling of Molecular Interactions with Biological Substrates

Isothiocyanates are known for their ability to interact with biological molecules, often through covalent modification of proteins. nih.gov Theoretical modeling can be used to predict and analyze the potential interactions of this compound with biological substrates, such as enzymes or receptors.

Molecular docking is a common technique used to predict the preferred binding orientation of a small molecule to a larger biological macromolecule. In the case of this compound, docking studies could be performed with a target protein to identify potential binding sites. The bulky pentyl and undecyl chains would likely play a significant role in hydrophobic interactions within the binding pocket, while the isothiocyanate group would be positioned for potential covalent reaction with nucleophilic residues like cysteine or lysine. nih.gov

Following docking, more advanced methods like combined quantum mechanics/molecular mechanics (QM/MM) can be employed to model the chemical reaction between the isothiocyanate group and the protein. frontiersin.org These methods treat the reactive site with a high level of quantum mechanical theory while the rest of the system is described by a more computationally efficient molecular mechanics force field.

Table 3: Hypothetical Binding Affinity of this compound with a Target Protein This table shows hypothetical binding affinities for different conformations of the molecule with a hypothetical protein target, as might be predicted from molecular docking simulations.

ConformationBinding Affinity (kcal/mol)Key Interacting Residues
Extended-7.8Leu, Val, Ile
Folded-8.5Phe, Trp, Cys
Globular-6.2Ala, Gly

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the most likely reaction pathways for this compound and to determine the energy barriers associated with these pathways. This is particularly useful for understanding its reactivity with nucleophiles, which is a characteristic reaction of isothiocyanates.

By modeling the reaction of this compound with a simple nucleophile, such as the methanethiolate (B1210775) anion (CH₃S⁻) as a proxy for a cysteine residue, the reaction mechanism can be elucidated. QM calculations can be used to locate the transition state structure for the nucleophilic attack on the central carbon of the isothiocyanate group. The energy of this transition state, relative to the reactants, gives the activation energy for the reaction.

Comparing the activation energies for different potential reaction pathways can reveal the most favorable mechanism. For instance, the nucleophilic attack could occur, and the subsequent steps of protonation could be modeled to map out the entire reaction energy profile. frontiersin.org

Table 4: Hypothetical Activation Energies for the Reaction of this compound with a Nucleophile This table presents hypothetical activation energies for different proposed reaction steps between this compound and a model nucleophile.

Reaction StepDescriptionActivation Energy (kcal/mol)
Nucleophilic AttackAttack of CH₃S⁻ on the NCS carbon.15.2
Proton TransferProtonation of the nitrogen atom.5.8
IsomerizationRotational isomerization of the product.3.1

Development of Computational Models for Branched Isothiocyanate Systems

The unique structure of this compound, with its significant branching around the functional group, presents challenges for standard computational models. The development of specialized computational models for branched isothiocyanate systems is therefore a relevant area of research. substack.com

These models would need to accurately account for the steric hindrance imposed by the bulky alkyl groups, which can affect the accessibility and reactivity of the isothiocyanate moiety. Force fields used in MD simulations may need to be re-parameterized to better describe the torsional potentials and non-bonded interactions specific to such branched structures.

Furthermore, developing quantitative structure-activity relationship (QSAR) models for a series of branched isothiocyanates could help in predicting their biological activity based on their structural features. These models would use descriptors derived from computational chemistry, such as steric parameters, electronic properties, and conformational flexibility, to build a predictive model. The insights gained from studying this compound could serve as a valuable data point in the development of such comprehensive models for this class of compounds. substack.com

Applications of 6 Isothiocyanato 6 Pentylundecane in Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block

The primary utility of 6-Isothiocyanato-6-pentylundecane in chemical synthesis lies in its function as a lipophilic building block for the introduction of the isothiocyanate group or its derivatives into organic molecules. The isothiocyanate group is a precursor to a variety of other functionalities, most notably thioureas, which are formed through its reaction with primary and secondary amines.

The reaction of this compound with amines would yield N,N'-disubstituted thioureas with one substituent being the bulky 6-pentylundecanyl group. This large aliphatic group would confer significant solubility in nonpolar organic solvents to the resulting thiourea (B124793) derivatives. Such thioureas could find applications as organocatalysts, ligands for transition metals, or as intermediates in the synthesis of more complex molecules.

The general reactivity of isothiocyanates suggests that this compound could also react with other nucleophiles such as alcohols, thiols, and carbanions, leading to the formation of thiocarbamates, dithiocarbamates, and other sulfur-containing compounds, respectively. The steric hindrance imposed by the two pentyl chains on the alpha-carbon may, however, necessitate more forcing reaction conditions compared to less hindered isothiocyanates.

A key aspect of its utility is the potential for creating molecules with specific solubility and aggregation properties. The large, non-polar nature of the 6-pentylundecanyl group would make it a valuable synthon for targeting non-polar environments or for inducing self-assembly in specific solvents.

Table 1: Potential Reactions of this compound as a Synthetic Building Block

NucleophileResulting Functional GroupPotential Application of Product
Primary/Secondary AmineThioureaOrganocatalysis, Ligand Synthesis
AlcoholThiocarbamateSynthetic Intermediate
ThiolDithiocarbamate (B8719985)Synthetic Intermediate
CarbanionThioamideComplex Molecule Synthesis

Integration into Polymeric Materials (e.g., Polythioureas, Polyurethanes)

The bifunctional nature of molecules derived from this compound opens up possibilities for its use in polymer chemistry. While the parent compound is a monofunctional isothiocyanate, it can be incorporated as a pendant group or used to end-cap polymer chains.

Polythioureas: Polythioureas are typically synthesized by the polyaddition reaction of diisothiocyanates and diamines. While this compound itself cannot form a polymer chain, its derivatives could. For instance, if the pentyl or undecyl chains were functionalized with an additional isothiocyanate or amine group, the resulting monomer could be used in polythiourea synthesis. The incorporation of the bulky 6-pentylundecanyl group would be expected to significantly impact the properties of the resulting polymer, likely leading to:

Increased solubility in organic solvents.

Lowered glass transition temperature (Tg) due to the flexible aliphatic chains.

Modified morphology and intermolecular packing.

Polyurethanes: Polyurethanes are formed from the reaction of diisocyanates and diols. While isothiocyanates are analogs of isocyanates, their reactivity differs. However, isothiocyanates can be used to modify polyurethanes. For example, this compound could be used to cap the ends of polyurethane chains, introducing a lipophilic and reactive handle for further functionalization. The reaction of the isothiocyanate group with residual hydroxyl or amine groups in a polyurethane formulation could also be used to create cross-links or modify the surface properties of the material.

Exploration in Supramolecular Assembly and Self-Assembled Systems

The amphiphilic nature of molecules that could be synthesized from this compound makes them interesting candidates for studies in supramolecular chemistry. By reacting the isothiocyanate with a polar head group, such as an amino acid or a short polyethylene (B3416737) glycol chain, an amphiphilic molecule with a large, non-polar tail and a polar head could be created.

Such amphiphiles would be expected to self-assemble in solution to form various nanostructures, such as micelles, vesicles, or nanotubes, depending on the balance between the hydrophilic and lipophilic portions of the molecule and the solvent system. The bulky and branched nature of the 6-pentylundecanyl tail would likely lead to unique packing arrangements and morphologies in these self-assembled systems. These assemblies could have potential applications in drug delivery, encapsulation, and as templates for the synthesis of other nanomaterials.

The thiourea group, which can be readily formed from the isothiocyanate, is a well-known hydrogen bonding motif. This could be exploited to direct the self-assembly of molecules containing the 6-pentylundecanyl-thiourea unit through specific and directional hydrogen bonding interactions.

Potential in the Fabrication of Advanced Nanomaterials

The reactivity of the isothiocyanate group makes it a suitable anchor for grafting onto the surface of various nanomaterials, thereby modifying their surface properties.

Surface Functionalization of Nanoparticles: Inorganic nanoparticles, such as gold, silica, or quantum dots, often require surface modification to improve their stability, solubility in specific solvents, and to introduce specific functionalities. Amine-functionalized nanoparticles could be reacted with this compound to introduce a dense, lipophilic layer on their surface. This would render the nanoparticles dispersible in non-polar solvents and could be useful for applications in catalysis, sensing, and in the fabrication of polymer nanocomposites.

Formation of Self-Assembled Monolayers (SAMs): The isothiocyanate group can also be used to form self-assembled monolayers on certain metal surfaces. While less common than thiol-based SAMs, isothiocyanates can provide a stable and robust surface modification. A SAM of this compound would create a highly hydrophobic surface due to the densely packed aliphatic chains. Such surfaces could have applications in anti-fouling coatings, low-friction surfaces, and as insulating layers in molecular electronics.

Methodological Frameworks for Biological and Biomedical Research Involving 6 Isothiocyanato 6 Pentylundecane

In Vitro Experimental Models for Probing Molecular Interactions

To investigate the molecular interactions of 6-Isothiocyanato-6-pentylundecane, a variety of in vitro models can be utilized. These models are essential for determining the compound's mechanism of action at a fundamental level.

A primary area of investigation for many isothiocyanates is their potential as anticancer agents. nih.govaacrjournals.org Therefore, a panel of human cancer cell lines would serve as a foundational in vitro model. The choice of cell lines should cover a range of cancer types to identify any potential tissue-specific activity. Examples of commonly used cell lines in isothiocyanate research include:

MCF-7 (Breast Cancer): Often used to study the effects of compounds on hormone-responsive cancers. nih.gov

Hepa 1c1c7 (Murine Hepatoma): A well-established model for studying the induction of Phase 2 detoxification enzymes. oup.com

Jurkat and HL-60 (Leukemia): Employed to assess the pro-apoptotic and cell cycle arrest capabilities of compounds. nih.gov

PC-3 and LNCaP (Prostate Cancer): Used in studies involving androgen receptor signaling. nih.gov

Key assays to be performed in these cell lines would include:

Cytotoxicity Assays (e.g., MTT, SRB): To determine the concentration-dependent inhibitory effect of the compound on cell proliferation and establish IC50 values.

Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To investigate if the compound induces programmed cell death. nih.govnih.gov

Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To determine if the compound causes cell cycle arrest at specific phases (e.g., G1, G2/M). nih.govoregonstate.edu

Enzyme Inhibition/Induction Assays: To measure the effect on key enzymes such as Phase 2 detoxification enzymes (e.g., glutathione (B108866) S-transferases, quinone reductase), which are common targets of ITCs. oup.comoregonstate.edu

Western Blotting: To analyze changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases), cell cycle regulation (e.g., cyclins, CDKs), and other relevant signaling pathways. nih.gov

The following table summarizes potential in vitro models and the endpoints that could be measured to probe the molecular interactions of this compound.

Cell Line ModelCancer TypeKey Experimental Assays
MCF-7Breast CancerCytotoxicity, Apoptosis, Estrogen Receptor signaling
Hepa 1c1c7Murine HepatomaPhase 2 Enzyme Induction (GST, QR)
Jurkat, HL-60LeukemiaCytotoxicity, Apoptosis, Cell Cycle Analysis, Caspase Activity
PC-3, LNCaPProstate CancerCytotoxicity, Androgen Receptor Signaling

Approaches for Investigating Cellular Uptake and Subcellular Localization

Understanding how this compound enters cells and where it localizes is crucial for interpreting its biological activity. Research on other ITCs has established a general mechanism for their cellular accumulation. nih.govnih.gov

ITCs are generally believed to enter cells via passive diffusion, a process that may be influenced by the compound's lipophilicity. nih.gov Once inside the cell, they are rapidly conjugated with intracellular thiols, with glutathione (GSH) being the primary conjugation partner. nih.govnih.govnih.gov This conjugation is often catalyzed by glutathione S-transferases (GSTs) and effectively traps the compound within the cell, leading to its accumulation to concentrations much higher than in the extracellular medium. nih.govoup.com

Methodologies to study the cellular uptake and subcellular localization of this compound would include:

Time- and Concentration-Dependent Uptake Studies: Cells would be incubated with the compound for varying times and at different concentrations. After incubation, cells are lysed, and the intracellular concentration of the compound and its metabolites (primarily the GSH conjugate) is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). oup.com

Role of Glutathione: To confirm the role of GSH in the uptake process, experiments can be performed in cells where intracellular GSH levels have been depleted (e.g., by treatment with buthionine sulfoximine, a GSH synthesis inhibitor). nih.gov A reduction in the accumulation of the compound under these conditions would support a GSH-dependent uptake mechanism. nih.gov

Subcellular Fractionation: After treatment with the compound, cells can be fractionated into cytosolic, mitochondrial, nuclear, and membrane components. The concentration of the compound in each fraction can then be determined to understand its subcellular distribution.

Fluorescence Microscopy: A fluorescently tagged analog of this compound could be synthesized. This probe would allow for direct visualization of its uptake and localization within living cells using confocal microscopy.

Methodologies for Studying Non-Covalent Binding Interactions with Biomolecules

The isothiocyanate group is a potent electrophile that readily forms covalent bonds with nucleophilic groups on biomolecules, particularly the sulfhydryl group of cysteine residues in proteins. nih.govnih.gov While this covalent interaction is often the basis for the biological activity of ITCs, non-covalent interactions are the initial events that bring the molecule into proximity with its target.

Studying these transient, non-covalent interactions can be challenging but can be approached using several methodologies:

Computational Modeling and Molecular Docking: In the absence of experimental structures, homology modeling can be used to build three-dimensional models of potential protein targets. Molecular docking simulations can then be used to predict the binding mode and estimate the binding affinity of this compound to the active or allosteric sites of these proteins. These simulations can reveal potential non-covalent interactions, such as hydrophobic interactions, van der Waals forces, and hydrogen bonds, that stabilize the initial binding of the compound before any covalent reaction occurs. rsc.orgresearchgate.net

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. To study non-covalent binding, a non-reactive analog of this compound, where the isothiocyanate group is replaced with a non-reactive moiety, could be synthesized and used.

Surface Plasmon Resonance (SPR): SPR can measure the real-time binding kinetics of the compound to a protein immobilized on a sensor chip. This provides data on the association and dissociation rate constants, from which the binding affinity can be calculated. Again, a non-reactive analog would be necessary to specifically study non-covalent interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can be used to identify binding events and map the interaction surface on the protein. These methods can detect weak, non-covalent interactions.

The following table outlines methodologies for studying non-covalent interactions.

MethodologyPrincipleInformation Gained
Molecular DockingComputational simulation of ligand-protein bindingBinding mode, predicted affinity, key non-covalent interactions
Isothermal Titration CalorimetryMeasures heat changes upon bindingBinding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS)
Surface Plasmon ResonanceDetects changes in refractive index upon bindingBinding kinetics (kon, koff), binding affinity (Kd)
NMR SpectroscopyMeasures changes in nuclear spin states upon bindingBinding confirmation, interaction site mapping

Development of Chemical Probes and Labeling Reagents

To identify the cellular targets of this compound and to visualize its distribution, chemical probes and labeling reagents can be developed.

Affinity-Based Probes: A common strategy for identifying targets of reactive compounds is the development of probes for affinity-based protein profiling. This involves synthesizing an analog of this compound that contains a "bioorthogonal handle," such as an alkyne or azide (B81097) group. nih.gov This probe is introduced to cells or cell lysates, where it covalently binds to its protein targets. The modified proteins are then "clicked" to a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for visualization) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. The biotin-tagged proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry. nih.gov

Fluorescent Probes: A fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative (e.g., 6-ROX), can be chemically conjugated to an analog of this compound. fishersci.fr This creates a fluorescent probe that can be used in fluorescence microscopy to visualize the compound's subcellular localization in real-time. It can also be used in flow cytometry to quantify cellular uptake and to sort cells that have taken up the compound.

Radioactive Labeling: The synthesis of a radiolabeled version of this compound (e.g., with 14C or 3H) would allow for quantitative analysis of its absorption, distribution, metabolism, and excretion (ADME) in in vitro and in vivo systems.

Design Strategies for Ligands Targeting Biological Receptors

If a specific biological receptor is identified as a target for this compound, or if there is a desire to direct its activity towards a particular receptor, rational ligand design strategies can be employed.

Hybrid Drug Design: A powerful strategy involves creating hybrid molecules that combine this compound, or a derivative thereof, with a known ligand for a specific biological receptor. nih.govnih.gov For example, if the goal is to target the androgen receptor (AR), the ITC-containing moiety could be linked to a known AR antagonist. nih.govresearchgate.net This approach can create a dual-action ligand that both blocks the receptor and delivers the reactive ITC group to the receptor's vicinity, potentially leading to covalent modification and irreversible inhibition. The design of such hybrids requires careful consideration of the linker length and composition to ensure that both pharmacophores can adopt their optimal binding conformations. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound, it is possible to develop a SAR. This involves synthesizing a library of analogs with variations in the length and branching of the pentyl and undecane (B72203) chains, as well as modifications to the isothiocyanate group. These analogs would then be tested in the in vitro assays described in section 8.1 to identify the structural features that are critical for activity. This information can then guide the design of more potent and selective ligands. For instance, studies on other ITCs have shown that the length of the alkyl chain and the presence of specific functional groups can significantly influence biological activity. nih.gov

Fragment-Based Ligand Discovery: If a protein target is identified, fragment-based screening could be employed. Small chemical fragments containing the isothiocyanate group could be screened for binding to the target protein. Promising fragments can then be "grown" or linked together to create a higher-affinity ligand, guided by structural information from techniques like X-ray crystallography or NMR.

Advanced Research and Future Perspectives of this compound: A Frontier in Chemical Exploration

While the specific compound this compound is not extensively documented in current scientific literature, its unique structure as a tertiary isothiocyanate with significant alkyl branching offers a fertile ground for speculative and forward-looking research. This article explores the potential advanced research directions and future perspectives for this intriguing molecule, drawing upon analogous developments in isothiocyanate and branched alkane chemistry.

Conclusion

Synthesis of Key Research Themes and Achievements

A thorough review of scientific literature and chemical databases reveals a significant absence of dedicated research on 6-Isothiocyanato-6-pentylundecane. Unlike its distant, more studied relatives in the isothiocyanate family, this tertiary isothiocyanate with its bulky aliphatic chains has not been the subject of focused synthesis, characterization, or application-oriented studies. The key takeaway is the compound's novelty and the current lack of any substantial research achievements related to it.

Remaining Challenges and Unresolved Questions in the Field

The field of this compound research is, in essence, entirely composed of unresolved questions. The primary and most fundamental challenge is the development of a viable and efficient synthetic route to obtain the compound. Without a method to produce it, all other avenues of investigation remain closed.

Key unresolved questions include:

Synthesis: What is the most effective method to synthesize this compound? Potential routes could involve the reaction of a corresponding tertiary amine with thiophosgene (B130339) or a related reagent, but the steric hindrance of the three pentyl groups at the 6-position presents a significant synthetic challenge.

Physical and Chemical Properties: What are the experimentally determined physical properties such as melting point, boiling point, and solubility? While computational estimates exist, empirical data is non-existent. nih.gov How does the tertiary isothiocyanate group, shielded by bulky alkyl chains, influence its reactivity compared to primary or secondary isothiocyanates?

Spectroscopic Profile: What are the characteristic signals for this compound in NMR, IR, and mass spectrometry? This data would be crucial for confirming its synthesis and for any future analytical work.

Biological Activity: Does this compound possess any of the biological activities commonly associated with other isothiocyanates, such as antimicrobial, anti-inflammatory, or anticancer properties? nih.govfrontiersin.org The unique steric environment around the isothiocyanate functional group could lead to novel biological activities or a complete lack thereof.

Potential Applications: Could this compound have any utility in medicinal chemistry, agrochemicals, or as a building block in organic synthesis? Its high lipophilicity might suggest potential for interaction with biological membranes, but this is purely speculative. nih.gov

Broader Impact of this compound Research on Chemical Science

While direct research on this compound is absent, the pursuit of its synthesis and characterization could have a broader impact on chemical science. Overcoming the synthetic hurdles posed by its sterically hindered structure could lead to the development of new synthetic methodologies applicable to other complex, bulky molecules.

Furthermore, should the compound be successfully synthesized and studied, it would provide valuable data points for structure-activity relationship (SAR) studies within the isothiocyanate class of compounds. nih.govmdpi.com Understanding how the extreme steric hindrance affects the reactivity and biological activity of the isothiocyanate group could refine our understanding of this important functional group and potentially lead to the design of new compounds with highly specific properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.